Cas no 256390-46-2 (1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine])

1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] is a chiral bisphosphine ligand with a rigid biphenyl backbone and methoxy substituents at the 6,6'-positions. Its sterically hindered naphthyl groups and electron-donating methoxy moieties enhance stereoselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations and cross-couplings. The (R)-configuration ensures high enantioselectivity, making it valuable for synthesizing optically active compounds. The ligand’s stability under reactive conditions and its ability to coordinate with various metals contribute to its utility in fine chemical and pharmaceutical synthesis. Its well-defined chiral environment promotes efficient asymmetric induction, offering reproducible results in complex transformations.
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] structure
256390-46-2 structure
Product Name:1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
CAS No:256390-46-2
MF:C54H40O2P2
MW:782.841735839844
CID:4642469
PubChem ID:11982499
Update Time:2025-06-07

1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] Chemical and Physical Properties

Names and Identifiers

    • 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
    • Phosphine, 1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenyl-
    • 256390-46-2
    • 849239-14-1
    • (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(di(naphthalen-2-yl)phosphane)
    • SCHEMBL1751804
    • (S)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(di(naphthalen-2-yl)phosphane)
    • Inchi: 1S/C54H40O2P2/c1-55-49-21-11-23-51(57(45-29-25-37-13-3-7-17-41(37)33-45)46-30-26-38-14-4-8-18-42(38)34-46)53(49)54-50(56-2)22-12-24-52(54)58(47-31-27-39-15-5-9-19-43(39)35-47)48-32-28-40-16-6-10-20-44(40)36-48/h3-36H,1-2H3
    • InChI Key: XXSYGGSOJUVZTJ-UHFFFAOYSA-N
    • SMILES: P(C1C=CC2C=CC=CC=2C=1)(C1C=CC2C=CC=CC=2C=1)C1=CC=CC(=C1C1=C(C=CC=C1P(C1C=CC2C=CC=CC=2C=1)C1C=CC2C=CC=CC=2C=1)OC)OC

Computed Properties

  • Exact Mass: 782.25035451g/mol
  • Monoisotopic Mass: 782.25035451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 9
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13.9
  • Topological Polar Surface Area: 18.5Ų

1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] Pricemore >>

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1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] Suppliers

Amadis Chemical Company Limited
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(CAS:256390-46-2)1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
Order Number:A1243988
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:01
Price ($):167
Email:sales@amadischem.com

Additional information on 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]

Recent Advances in Chiral Phosphine Ligands: Focus on 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] (CAS: 256390-46-2)

The chiral phosphine ligand 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] (CAS: 256390-46-2) has emerged as a pivotal tool in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. Recent studies highlight its exceptional stereocontrol and versatility in constructing complex chiral molecules, which are critical for pharmaceutical synthesis. This ligand's unique biphenyl backbone with dimethoxy substituents and bulky naphthyl groups enhances both steric and electronic tuning, making it indispensable for high enantioselectivity in C-C and C-X bond formations.

A 2023 study published in Journal of the American Chemical Society demonstrated its efficacy in palladium-catalyzed asymmetric allylic alkylations, achieving >99% ee for quaternary carbon centers. The ligand's rigidity and π-stacking capabilities were found to stabilize transition states, as revealed by DFT calculations. Concurrently, its application in rhodium-catalyzed conjugate additions expanded the scope to β-substituted carbonyl compounds, addressing previous limitations in substrate compatibility.

Industrial adoption has accelerated, with process chemistry reports (e.g., Organic Process Research & Development, 2024) showcasing its use in kilogram-scale syntheses of anticoagulant intermediates. Notably, the ligand's air stability and recyclability (up to 5 cycles with <5% activity loss) address cost barriers in large-scale applications. Patent filings (WO2023124567) further underscore its role in streamlining routes to JAK inhibitors and antiviral agents.

Challenges persist in optimizing solvent systems—recent work in ACS Catalysis (2024) identified fluorinated alcohols as optimal for maintaining reactivity in polar protic environments. Future directions include modular derivatization of the naphthyl rings to tailor selectivity for strained ring systems, as proposed in computational studies. This ligand class exemplifies the convergence of rational design and empirical optimization in modern asymmetric catalysis.

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Amadis Chemical Company Limited
(CAS:256390-46-2)1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
A1243988
Purity:99%
Quantity:100mg
Price ($):167
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